molecular formula C12H12O2 B2520858 1-(3,5-Dimethyl-1-benzofuran-2-yl)ethanone CAS No. 10445-51-9

1-(3,5-Dimethyl-1-benzofuran-2-yl)ethanone

Cat. No.: B2520858
CAS No.: 10445-51-9
M. Wt: 188.226
InChI Key: WUJLHEYDSHCIIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dimethyl-1-benzofuran-2-yl)ethanone is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of two methyl groups at positions 3 and 5 on the benzofuran ring and an ethanone group at position 2. It is known for its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethyl-1-benzofuran-2-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Friedel-Crafts acylation of 3,5-dimethylphenol with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzofuran ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethyl-1-benzofuran-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, particularly at positions ortho and para to the oxygen atom.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride.

Major Products:

    Oxidation: Formation of 1-(3,5-Dimethyl-1-benzofuran-2-yl)acetic acid.

    Reduction: Formation of 1-(3,5-Dimethyl-1-benzofuran-2-yl)ethanol.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Comparison with Similar Compounds

    1-(3-Methyl-1-benzofuran-2-yl)ethanone: Lacks one methyl group compared to 1-(3,5-Dimethyl-1-benzofuran-2-yl)ethanone.

    1-(3,5-Dimethyl-1-benzofuran-2-yl)acetic acid: An oxidized derivative of the original compound.

    1-(3,5-Dimethyl-1-benzofuran-2-yl)ethanol: A reduced derivative of the original compound.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups enhance its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3,5-dimethyl-1-benzofuran-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-7-4-5-11-10(6-7)8(2)12(14-11)9(3)13/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJLHEYDSHCIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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